molecular formula C10H6ClF3O3 B13718186 5-Chloro-2-(trifluoromethoxy)cinnamicacid

5-Chloro-2-(trifluoromethoxy)cinnamicacid

Cat. No.: B13718186
M. Wt: 266.60 g/mol
InChI Key: AGCYIVNNYXJUKM-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O3 and a molecular weight of 266.6 g/mol It is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethoxy)cinnamic acid typically involves the reaction of 5-chloro-2-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The double bond in the cinnamic acid backbone can be reduced to form 5-chloro-2-(trifluoromethoxy)phenylpropanoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: 5-Chloro-2-(trifluoromethoxy)phenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)cinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)cinnamic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.

Similar Compounds:

  • 3-Chloro-5-(trifluoromethoxy)cinnamic acid
  • 3-(Trifluoromethoxy)cinnamic acid

Comparison: 5-Chloro-2-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the cinnamic acid backbone. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-[5-chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYIVNNYXJUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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